![molecular formula C19H16N4O6S B11072132 N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]tryptophan](/img/structure/B11072132.png)
N-[(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound with a molecular weight of 313.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring, an indole moiety, and a sulfonamide group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps. One common synthetic route includes the following steps :
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.
Sulfonylation: The quinoxaline derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Indole Introduction: The indole moiety is introduced through a coupling reaction with an appropriate indole derivative.
Final Assembly: The final product is obtained by coupling the sulfonylated quinoxaline with the indole derivative under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the quinoxaline ring.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways . The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-{[(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)SULFONYL]AMINO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can be compared with other similar compounds, such as :
1,2,3,4-Tetrahydro-6-nitro-2,3-dioxo-benzo(f)quinoxaline-7-sulphonamide (NBQX): This compound is a known non-N-methyl-D-aspartate (NMDA) receptor antagonist and has been studied for its neuroprotective effects.
Indole Derivatives: Various indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C19H16N4O6S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H16N4O6S/c24-17-18(25)22-15-8-11(5-6-14(15)21-17)30(28,29)23-16(19(26)27)7-10-9-20-13-4-2-1-3-12(10)13/h1-6,8-9,16,20,23H,7H2,(H,21,24)(H,22,25)(H,26,27) |
InChI Key |
WUYCZYXNJDYKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


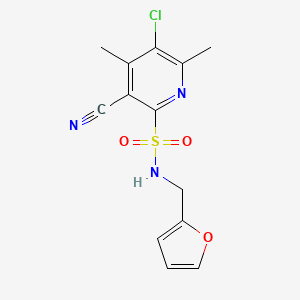
![6-{(E)-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11072054.png)
![2-[4-(2,3-dichlorophenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B11072059.png)
![1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11072060.png)
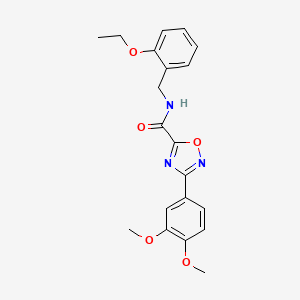
![N-methoxy-4-(methylsulfanyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B11072072.png)
![4-bromo-N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11072074.png)
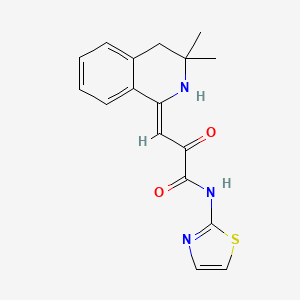
![2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11072087.png)
![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)
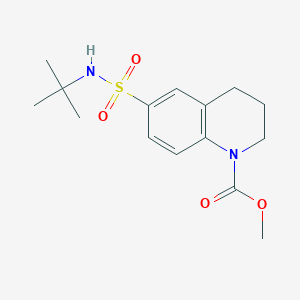
![(2E)-2-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B11072101.png)
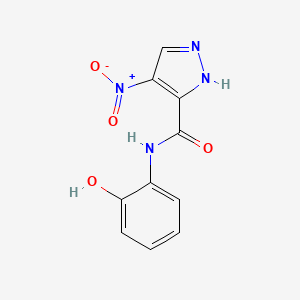
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072105.png)
